N-Cbz-2-氨基-1-丁醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

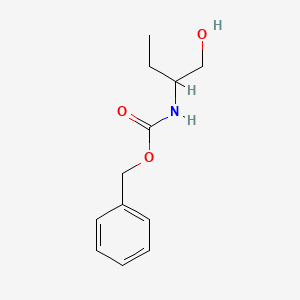

N-Cbz-2-amino-1-butanol is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.272. The purity is usually 95%.

BenchChem offers high-quality N-Cbz-2-amino-1-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cbz-2-amino-1-butanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物中间体的合成

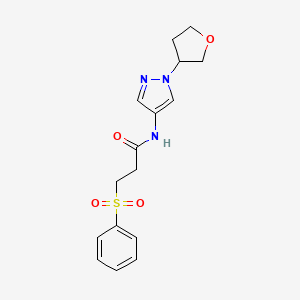

N-Cbz-2-氨基-1-丁醇是药物合成中的一个关键中间体。例如,该化合物的变体(2S,3S)-N-Cbz-3-氨基-1-氯-4-苯基-2-丁醇在合成HIV蛋白酶抑制剂中发挥着重要作用,证明了其在抗病毒药物开发中的作用(张冠勇,2006)。

酶促酯化过程

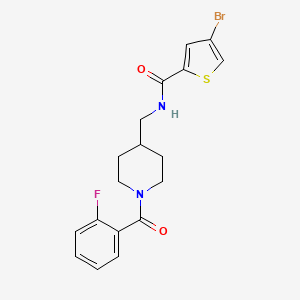

该化合物用于酶促酯化过程中。在一项研究中,仲醇使用N-Cbz-L-氨基酸转化为它们相应的酯,产率高达71%。该过程由米曲霉蛋白酶催化,突出了该化合物在有机合成中的作用(I. Shih等人,1997)。

磺酰肽的结构单元

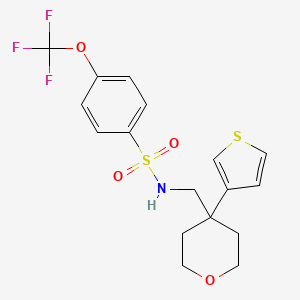

N-Cbz-2-氨基-1-丁醇作为合成磺酰肽的结构单元,磺酰肽是受体配体和酶抑制剂。该应用在合成各种具有功能化侧链的N-Cbz-保护的2-氨基烷磺酰氯中很明显,进一步证明了其在肽和药物化学中的多功能性(哈桑·阿卜杜拉维等人,2017)。

手性合成中的催化剂

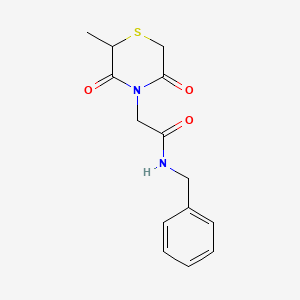

该化合物还可用作手性中间体不对称合成的催化剂。一个例子包括R-2-氨基-3-甲基-1,1-二苯基-1-丁醇的合成,其中N-Cbz-2-氨基-1-丁醇作为多步过程中的前体,展示了其在为各种应用生产手性分子中的作用(Z. Yi,2010)。

生物燃料生产的代谢工程

有趣的是,N-Cbz-2-氨基-1-丁醇在代谢工程中找到了应用,特别是在生物燃料生产中。它是1-丁醇合成途径的一部分,1-丁醇是一种很有前途的可再生汽油替代品。该应用在可持续能源和生物燃料研究的背景下尤为重要(G. Han等人,2017)。

作用机制

Target of Action

N-Cbz-2-amino-1-butanol, also known as benzyl 1-hydroxybutan-2-ylcarbamate , is primarily used as a protecting group in the synthesis of multifunctional targets . The compound’s primary targets are amino functions, particularly primary amines, which can accommodate two such groups .

Mode of Action

The compound interacts with its targets through a process known as Cbz protection . This involves the conversion of an amino function to a tert-butyl carbamate, also known as a Boc-derivative . The Cbz protection mechanism is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base . The mechanism involves the attack of the nucleophilic amine on the highly reactive chloroformate .

Biochemical Pathways

It is involved in the protection of amino functions, which often occur in the context of peptide synthesis . The compound is also used in the synthesis of butanol via 2-oxoglutarate .

Pharmacokinetics

The compound’s molecular weight is 22327 , which may influence its absorption, distribution, metabolism, and excretion

Result of Action

The primary result of N-Cbz-2-amino-1-butanol’s action is the protection of amino functions, facilitating the synthesis of multifunctional targets . This protection allows for the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Action Environment

The action, efficacy, and stability of N-Cbz-2-amino-1-butanol can be influenced by various environmental factors. For instance, the compound’s protection mechanism is typically performed under Schotten-Baumann conditions (carbonate base) or with an organic base . The specific environmental conditions required for these reactions can impact the compound’s action.

生化分析

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-Cbz-2-amino-1-butanol involves its interaction with various biomolecules. It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently limited information available on the effects of varying dosages of N-Cbz-2-amino-1-butanol in animal models .

Metabolic Pathways

N-Cbz-2-amino-1-butanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that it may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

属性

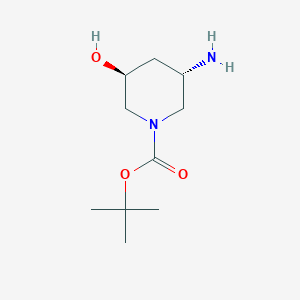

IUPAC Name |

benzyl N-(1-hydroxybutan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWYBQRWDXWJDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-((4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2793735.png)

![1-(3-fluorophenyl)-5-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2793736.png)

![[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol](/img/structure/B2793742.png)

![8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride](/img/structure/B2793745.png)

![1,7-dimethyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2793746.png)

![2-(4-methoxyphenoxy)-N-(2-methylbenzo[d]thiazol-5-yl)ethanesulfonamide](/img/structure/B2793755.png)